4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid

説明

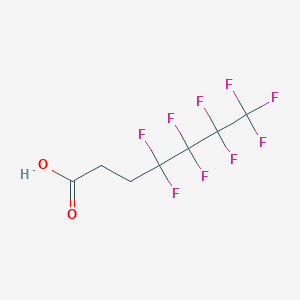

Structure

3D Structure

特性

IUPAC Name |

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c8-4(9,2-1-3(17)18)5(10,11)6(12,13)7(14,15)16/h1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCZVLZUPZGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445177 | |

| Record name | 3-(Perfluorobutyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80705-13-1 | |

| Record name | 3-(Perfluorobutyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,2H,3H,3H-Perfluoroheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid

Established Synthetic Routes for 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid

The construction of this compound typically involves the strategic addition of a perfluorobutyl group to a three-carbon hydrocarbon chain, followed by functional group manipulations to yield the final carboxylic acid.

Multi-step Synthetic Strategies and Reaction Conditions

One of the primary strategies for the synthesis of this compound is through the radical addition of perfluorobutyl iodide (C4F9I) to a suitable three-carbon unsaturated precursor. This approach leverages the propensity of the carbon-iodine bond in perfluoroalkyl iodides to undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator.

A common multi-step synthesis involves the following pathway:

Radical Addition to Allyl Alcohol: Perfluorobutyl iodide is added across the double bond of allyl alcohol in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction typically proceeds at elevated temperatures (70-90 °C) and results in the formation of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol.

Dehydroiodination: The resulting iodinated alcohol is then treated with a base, such as potassium hydroxide (B78521) (KOH), to eliminate hydrogen iodide, yielding 4,4,5,5,6,6,7,7,7-nonafluorohept-1-en-3-ol.

Oxidation: The final step involves the oxidative cleavage of the double bond in the unsaturated alcohol to form the carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a two-step ozonolysis-oxidation sequence can be employed to achieve this transformation, affording this compound.

An alternative route involves the radical addition of perfluorobutyl iodide to acrylic acid or its esters. This method directly introduces the carboxylic acid functionality or a precursor group at the desired position. The reaction conditions are similar to the addition to allyl alcohol, requiring a radical initiator and elevated temperatures. If an ester of acrylic acid is used, a final hydrolysis step is necessary to obtain the free carboxylic acid.

Comparison of Synthetic Yields and Purity Profiles

| Synthetic Route | Key Steps | Typical Overall Yield (%) | Purity Profile |

| Allyl Alcohol Route | 1. Radical Addition2. Dehydroiodination3. Oxidation | 40-60 | Good; potential for isomeric impurities from the addition step. |

| Acrylic Acid/Ester Route | 1. Radical Addition2. (Hydrolysis if ester is used) | 50-70 | Generally high; purification can be straightforward. |

Advanced Synthetic Approaches and Catalytic Systems for this compound Derivatization

Recent advancements in synthetic methodology have focused on the development of more efficient and selective catalytic systems for the derivatization of carboxylic acids, including this compound. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional approaches.

For esterification , solid acid catalysts such as zirconium sulfate (B86663) (Zr(SO4)2·4H2O) have shown high efficiency under solvent-free conditions. researchgate.net This heterogeneous catalyst can be easily recovered and reused, making the process more environmentally friendly. researchgate.net Other effective catalysts include hafnium(IV) and zirconium(IV) salts, which can directly promote the condensation of carboxylic acids and alcohols. organic-chemistry.org

For amide formation , a wide array of coupling reagents developed for peptide synthesis are applicable. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active ester intermediate, which then readily reacts with an amine to form the amide bond under mild conditions. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is dictated by its two primary functional components: the carboxylic acid group and the perfluorinated alkyl chain.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group undergoes typical reactions characteristic of this functional group, although its reactivity can be influenced by the strongly electron-withdrawing nature of the fluoroalkyl chain.

Esterification: As mentioned, the acid can be converted to its corresponding esters by reaction with alcohols under acidic catalysis (Fischer esterification) or by using various coupling agents. organic-chemistry.orgmasterorganicchemistry.com The equilibrium of the Fischer esterification can be driven towards the product by removing water or using an excess of the alcohol. organic-chemistry.org

Amide Formation: The synthesis of amides from this compound is readily achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using modern coupling reagents. researchgate.netfishersci.co.uk

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Decarboxylation: Perfluorocarboxylic acids can undergo decarboxylation under specific conditions. For instance, heating in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the corresponding 1H-perfluoroalkane. yuntsg.com This reaction is believed to proceed through a reactive perfluoroalkyl anion intermediate. yuntsg.comnih.gov The presence of a base such as sodium hydroxide can promote further degradation to fluoride (B91410) ions. yuntsg.comnih.gov

Reactions Involving the Fluoroalkyl Chain

The perfluorobutyl chain in this compound is generally inert to many chemical transformations due to the high strength of the carbon-fluorine bond. However, the hydrocarbon portion of the chain (-CH2-CH2-) is more susceptible to reaction.

Radical reactions are a key feature of the chemistry involving the fluoroalkyl portion, often stemming from the synthetic precursors. For instance, the perfluoroalkyl radical (C4F9•), generated from perfluorobutyl iodide, readily adds to unsaturated systems. acs.org While the fully fluorinated segment is highly stable, the adjacent methylene (B1212753) groups could potentially undergo radical abstraction under harsh conditions, though this is less common compared to reactions at the carboxylic acid head.

The development of photoredox catalysis has opened new avenues for the functionalization of C-H bonds. While specific examples for this compound are not widely reported, it is conceivable that under photoredox conditions, the C-H bonds in the alkyl spacer could be targeted for functionalization.

Mechanistic Studies of Key Reactions

The key reaction in the synthesis of this compound is the free-radical addition of the perfluoroalkyl iodide to the fluoroalkene in the telomerization step. This reaction proceeds via a classical radical chain mechanism. nih.gov

Initiation: The reaction is initiated by the homolytic cleavage of the carbon-iodine bond in the perfluoroalkyl iodide, often facilitated by heat or a chemical initiator, to generate a perfluoroalkyl radical (C4F9•) and an iodine atom (I•).

Propagation:

The highly electrophilic perfluoroalkyl radical adds to the π-bond of the vinylidene fluoride molecule. This addition occurs at the CH2 end of the double bond, which is the more electron-rich and less sterically hindered position. This results in the formation of a more stable secondary radical on the CF2 carbon.

The resulting radical intermediate then abstracts an iodine atom from another molecule of perfluoroalkyl iodide, thereby propagating the chain and forming the 1:1 adduct, C4F9CH2CF2I, and a new perfluoroalkyl radical.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The subsequent oxidation of the intermediate fluorotelomer alcohol to the carboxylic acid also proceeds through a stepwise mechanism. The alcohol is first oxidized to an aldehyde, which is then further oxidized to the corresponding carboxylic acid. nih.gov In atmospheric chemistry studies, the oxidation of fluorotelomer alcohols is initiated by reaction with hydroxyl radicals, leading to the formation of perfluorinated carboxylic acids. acs.orgacs.org

Derivatives and Analogs of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid: Synthesis and Research Applications

Synthesis and Characterization of Esters of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid

The conversion of carboxylic acids into esters is a fundamental transformation in organic chemistry. For this compound, esterification is a key method for modifying its chemical properties and facilitating its use in further synthetic applications. The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. To drive the equilibrium towards the product, the water is typically removed as it is formed.

While specific research literature detailing the synthesis of a wide range of esters from this compound is limited, the existence of its ethyl and methyl esters is documented in chemical databases. For instance, Ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate is a known derivative.

Table 1: Examples of Esters of this compound

| Ester Name | Molecular Formula |

|---|---|

| Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate | C8H7F9O2 |

The characterization of these esters would typically involve standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would be used to confirm the structure, with the ¹⁹F NMR spectrum being particularly important for verifying the integrity of the nonafluoroheptyl chain. Infrared (IR) spectroscopy would show the characteristic ester carbonyl stretch, and mass spectrometry would be used to confirm the molecular weight.

Amides and Other Nitrogen-Containing Derivatives of this compound

Amides and other nitrogen-containing derivatives of this compound are another important class of compounds with potential applications in various fields of chemistry. The synthesis of amides from carboxylic acids can be achieved through several methods.

A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the corresponding N-substituted amide.

Direct amidation methods, which avoid the isolation of the acyl chloride, are also prevalent. These methods often employ coupling reagents that activate the carboxylic acid in situ, facilitating the reaction with an amine. Another approach involves the use of catalysts, such as titanium tetrafluoride, which has been shown to enhance the direct amidation of carboxylic acids with amines.

While specific examples of amides derived from this compound are not extensively documented in peer-reviewed literature, general synthetic protocols for fluorinated amides are well-established. These methods can be applied to produce a variety of N-substituted amides and other nitrogenous derivatives, such as hydrazides and azides, which can serve as versatile intermediates in organic synthesis. The synthesis of nitrogen-containing heterocycles is an area where such derivatives could be of significant interest. nih.govekb.egnih.govmdpi.com

Table 2: Potential Nitrogen-Containing Derivatives

| Derivative Type | General Structure (R' = H, alkyl, aryl, etc.) |

|---|---|

| Primary Amide | C4F9CH2CH2CONH2 |

| N-Substituted Amide | C4F9CH2CH2CONHR' |

Perfluoroalkyl Chain Modified Analogs and Their Synthesis

Analogs of this compound with modified perfluoroalkyl chains are of interest for studying structure-activity relationships and for developing new materials with tailored properties. Modifications can include altering the length of the perfluoroalkyl chain, introducing branching, or incorporating other functional groups.

The synthesis of such analogs often requires multi-step procedures starting from different fluorinated building blocks. For example, analogs with shorter or longer perfluoroalkyl chains can be prepared from the corresponding perfluoroalkyl iodides, which are common starting materials in fluorine chemistry. These iodides can be elaborated through various chemical transformations to introduce the propanoic acid moiety.

The synthesis of perfluoroalkyl carboxylic acids can be achieved by the oxidation of perfluoroalkyl iodides in the presence of an organic solvent and an activating agent. google.com This allows for the preparation of a range of PFCAs with varying chain lengths. For instance, perfluoroheptanoic acid and 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid are examples of related compounds with different perfluoroalkyl chain lengths. hokudai.ac.jprjsocmed.com

Table 3: Examples of Related Perfluoroalkyl Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Perfluoroheptanoic acid | 375-85-9 | C7HF13O2 |

| This compound | 80705-13-1 | C7H5F9O2 |

Research Utility of this compound Derivatives in Organic Synthesis

Derivatives of this compound, particularly its esters and amides, serve as valuable building blocks in organic synthesis. The presence of the highly fluorinated tail imparts unique properties, such as increased thermal stability, lipophobicity, and specific electronic effects, which can be exploited in the design of new molecules.

Acyl fluorides, which can be generated from the corresponding carboxylic acids, are valuable intermediates that can be used in a variety of transformations, including challenging esterification and amidation reactions. researchgate.net Fluorinated esters and amides themselves can be used as substrates in a range of chemical reactions. For instance, the ester group can be reduced to an alcohol or can participate in Claisen condensations, while the amide linkage can be involved in various coupling reactions or be a directing group in C-H activation chemistry.

The incorporation of a perfluoroalkyl chain can significantly influence the reactivity and properties of a molecule. In medicinal chemistry, the introduction of fluorinated groups is a common strategy to enhance metabolic stability and bioavailability. In materials science, fluorinated compounds are used to create surfaces with low energy and unique wetting properties. While specific applications of this compound derivatives are not widely reported, the general utility of fluorinated building blocks suggests their potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Applications of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid in Advanced Materials Science

Integration of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid in Fluoropolymer Synthesis

The synthesis of fluoropolymers, such as polytetrafluoroethylene (PTFE), often occurs in aqueous emulsion polymerization processes that require surfactants to stabilize the monomer droplets and the growing polymer particles. Historically, long-chain PFAS like perfluorooctanoic acid (PFOA) were widely used for this purpose. However, due to environmental and health concerns associated with PFOA, there has been a significant shift toward shorter-chain alternatives.

This compound, with its C4 perfluoroalkyl chain, represents a potential alternative surfactant in this domain. Its amphiphilic nature, consisting of a hydrophilic carboxylic acid head and a hydrophobic/lipophobic fluorinated tail, allows it to function effectively at interfaces. In fluoropolymer synthesis, it could serve to emulsify fluorinated monomers in water, facilitating the polymerization process. The use of shorter-chain alternatives is driven by their reduced bioaccumulation potential compared to long-chain predecessors. researchgate.net While specific industrial-scale adoption data for this compound is not widely published, its properties align with the requirements for a new generation of more environmentally acceptable processing aids for manufacturing high-performance fluoropolymers. google.com

Role in the Development of Fluorous Tagging Reagents for Separation Science

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds to simplify purification in organic synthesis. nih.gov A "fluorous tag," which is a perfluoroalkyl group of sufficient fluorine content, can be temporarily attached to a molecule of interest. illinois.edu This tagged molecule exhibits a unique solubility profile, allowing it to be easily separated from non-fluorinated reactants and byproducts. This compound is a key building block for creating these fluorous tags due to its C4F9(CH2)2- segment, which provides the necessary fluorous character.

Fluorous affinity purification is a powerful separation technique that relies on the strong, non-covalent interactions between fluorous-tagged molecules and a fluorous stationary phase. biosearchtech.com This methodology is analogous to traditional reverse-phase chromatography but offers a much higher degree of selectivity for fluorinated compounds. glenresearch.com

The primary technique is Fluorous Solid-Phase Extraction (F-SPE). A reaction mixture containing a fluorous-tagged product is passed through a cartridge packed with silica (B1680970) gel that has been modified with a bonded perfluoroalkyl phase. The fluorous-tagged compound is strongly retained on the column, while non-fluorinated impurities are easily washed away with an organic solvent. researchgate.net The desired product is then eluted by changing the solvent to one that disrupts the fluorous interactions, such as a fluorinated solvent or a more polar organic solvent. This method is highly efficient for purifying products from complex reaction mixtures, particularly in the synthesis of oligonucleotides, peptides, and small molecule libraries. nih.govnih.govspringernature.com

| Feature | Fluorous Solid-Phase Extraction (F-SPE) | Conventional Silica Gel Chromatography |

|---|---|---|

| Separation Principle | Affinity based on fluorous-fluorous interactions | Adsorption based on polarity differences |

| Selectivity | High selectivity for fluorous-tagged molecules | Dependent on polarity differences, can be low |

| Speed | Fast, often a simple wash/elute protocol | Slower, requires gradient elution and fraction collection |

| Solvent Consumption | Generally lower | Often higher |

| Applicability | Ideal for separating tagged molecules from non-tagged ones | Broadly applicable but can be tedious for complex mixtures |

This compound serves as a versatile starting material for a variety of fluorous tags. The carboxylic acid functional group can be readily converted into other functionalities to enable attachment to a wide range of molecules. The -(CH2)2- spacer between the carboxylic acid and the C4F9 perfluorobutyl group is crucial, as it insulates the reaction site from the strong electron-withdrawing effects of the fluorinated chain. nih.gov

Common synthetic transformations include:

Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH2OH). This fluorous alcohol can then be used to create tags for protecting groups, such as fluorous ethers or esters.

Amidation: The acid can be coupled with amines to form amides, providing a stable linkage for tagging amine-containing substrates or creating fluorous reagents.

Esterification: Reaction with alcohols yields fluorous esters, another common method for attaching the tag to a molecule of interest.

Conversion to Amines: Through multi-step sequences like the Curtius or Schmidt rearrangement, the carboxylic acid can be converted into a fluorous amine (-NH2), which can then be used to tag molecules via reductive amination or amide bond formation.

These synthetic routes allow for the creation of a toolkit of fluorous reagents (e.g., protecting groups, catalysts, scavengers) that greatly simplify the purification process in multi-step synthesis. illinois.edunih.gov

| Starting Material | Transformation | Resulting Functional Group | Example Application |

|---|---|---|---|

| C4F9(CH2)2COOH | Reduction (e.g., with LiAlH4) | C4F9(CH2)2CH2OH | Fluorous alcohol for creating protecting groups |

| C4F9(CH2)2COOH | Amide Coupling (e.g., with DCC/amine) | C4F9(CH2)2CONH-R | Tagging of peptide substrates |

| C4F9(CH2)2COOH | Esterification (e.g., with alcohol/acid catalyst) | C4F9(CH2)2COO-R | Tagging of alcohol-containing natural products |

Contributions to High-Performance Materials for Electronics and Semiconductors

In the manufacturing of electronics and semiconductors, numerous wet chemical processes such as etching, cleaning, and photolithography are required. semiconductors.org The performance of these steps is highly dependent on the ability of aqueous solutions to effectively wet the substrate surface. Fluorosurfactants are often added to these chemical baths to dramatically lower surface tension, ensuring uniform coverage and preventing defects. semiconductors.org

Given its structure, this compound or its salts are potential candidates for use as surfactants in these applications. The perfluorobutyl tail provides the oleophobic and hydrophobic properties needed to reduce surface tension effectively, while the carboxylate head ensures solubility in aqueous media. In processes like buffered oxide etching using hydrofluoric acid, the addition of a fluorosurfactant can lead to improved etch rates and uniformity across the silicon wafer. semiconductors.org The use of shorter-chain PFAS like this compound is also being explored by the industry to move away from legacy long-chain substances.

Exploration in Advanced Battery Technologies

The performance, safety, and lifespan of advanced lithium-ion batteries are critically dependent on the composition of the electrolyte. Fluorinated organic compounds (FOCs) are increasingly being investigated as electrolyte additives to enhance battery performance. nih.gov These additives can improve thermal stability, increase oxidative resistance at high voltages, and help form a stable solid electrolyte interphase (SEI) on the electrode surfaces. nih.gov

Derivatives of this compound could play a role in this field. For instance, esters derived from this acid could be used as co-solvents or additives in the electrolyte. The highly fluorinated segment of the molecule can contribute to the formation of a robust, ionically conductive SEI layer rich in lithium fluoride (B91410) (LiF). This stable SEI layer is crucial for preventing electrolyte decomposition and undesirable side reactions, particularly in high-voltage lithium-ion batteries. The presence of such fluorinated compounds in the electrolyte can lead to improved cycling performance and enhanced safety characteristics. nih.gov

Analytical Methodologies for the Characterization and Detection of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each with specific method development considerations.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-performance liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a prevalent and powerful method for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. nih.govmdpi.com Method development focuses on achieving efficient separation, high sensitivity, and robust quantification.

Reversed-phase HPLC is the most common separation mode. Optimization of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is critical. Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute the highly fluorinated analyte from the column. The inclusion of a weak acid, such as formic acid or acetic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

For detection, UV detectors can be used, but the compound's chromophore provides only weak absorbance. To enhance sensitivity, derivatization of the carboxylic acid group can be performed. Reagents like 3,4-dichloroaniline (B118046) or fluorescent tags such as 3-bromoacetyl coumarin (B35378) can be used to create a derivative with strong UV or fluorescence signals, respectively. nih.govnih.gov However, the most common and sensitive detection method is mass spectrometry. thermofisher.com

Solid-phase extraction (SPE) is a frequently employed sample preparation technique to concentrate the analyte and remove matrix interferences prior to HPLC analysis. Polymeric sorbents, such as weak anion-exchange (WAX) cartridges, have shown high recovery rates for perfluorinated carboxylic acids. mdpi.com

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 2 mM ammonium (B1175870) acetate |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

This table is for illustrative purposes; specific conditions must be optimized for the instrument and application.

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography is a complementary technique to HPLC for PFAS analysis. However, due to the low volatility of this compound, derivatization is a mandatory step to convert the polar carboxylic acid into a more volatile and thermally stable compound. researchgate.netnih.gov

The most common derivatization approach is esterification. nih.gov This can be achieved using various reagents, such as diazomethane (B1218177) to form a methyl ester or pentafluorobenzyl bromide to form a pentafluorobenzyl ester. nih.govrsc.org The resulting esters are significantly more volatile and suitable for GC analysis.

For detection, an electron capture detector (ECD) is highly effective, as it provides excellent sensitivity for electrophilic compounds like halogenated esters. nih.govnih.gov For confirmation of the analyte's identity, a mass spectrometer (GC-MS) is the preferred detector.

Column selection is critical for achieving good chromatographic separation. Non-polar or medium-polarity columns, such as those with a methyl silicone or 5% phenyl-methylpolysiloxane stationary phase, are typically used for the analysis of the derivatized perfluorinated acids. rsc.org

Table 2: Comparison of Derivatization Reagents for GC Analysis

| Derivatization Reagent | Resulting Ester | Advantages | Disadvantages |

|---|---|---|---|

| Diazomethane | Methyl Ester | Simple reaction | Hazardous and explosive |

| Methanol/H₂SO₄ | Methyl Ester | Inexpensive reagents | Requires heating, potential for side reactions |

| Pentafluorobenzyl Bromide | Pentafluorobenzyl Ester | Creates highly ECD-sensitive derivative | Reagent can be a source of contamination |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for both the quantification and structural confirmation of this compound. nih.govdiva-portal.org

Analysis is typically performed using an electrospray ionization (ESI) source operating in negative ion mode. In this mode, the carboxylic acid readily loses a proton to form the deprotonated molecule, [M-H]⁻. For this compound (C₇H₅F₉O₂), the expected exact mass of the [M-H]⁻ ion is approximately 327.0075 m/z.

For quantification, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode. nih.gov The [M-H]⁻ precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides high selectivity and sensitivity, minimizing interference from the sample matrix. Common fragmentation pathways for perfluorinated carboxylic acids involve the loss of CO₂ and subsequent cleavages of the C-C bonds in the fluorinated chain.

Table 3: Predicted MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |

|---|---|---|---|

| 327.0 | 282.9 | CO₂ | Quantifier |

| 327.0 | 232.9 | CO₂ + C₂F₄ | Qualifier |

| 327.0 | 182.9 | CO₂ + C₃F₆ | Qualifier |

Note: These m/z values are nominal and would be measured with high resolution in practice. The optimal transitions must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. researchgate.net Both ¹H NMR and ¹⁹F NMR are essential for a complete characterization.

¹H NMR: The proton NMR spectrum will confirm the presence of the non-fluorinated portion of the molecule. The spectrum is expected to show two distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-) in the propanoic acid chain. These signals will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms on the perfluorobutyl chain.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the structure of the perfluorinated chain. stanford.edu For the nonafluoroheptanoic acid structure, four distinct signals are expected for the four different CF₂ groups and the terminal CF₃ group. The chemical shifts, integration values, and coupling patterns (J-coupling) between adjacent fluorine nuclei provide definitive proof of the fluorinated chain's structure.

Spectroscopic Methods for Purity Assessment

Assessing the purity of this compound is critical for ensuring the quality of standards and the accuracy of experimental results. nih.gov The primary analytical techniques used for separation and identification are also the most effective for purity assessment.

HPLC-UV/MS: An HPLC system equipped with a UV detector or, more powerfully, a mass spectrometer can be used to assess purity. A chromatogram of a pure sample should show a single major peak. The presence of other peaks indicates impurities. By using LC-MS, these impurities can often be identified by their mass-to-charge ratios and fragmentation patterns.

Quantitative NMR (qNMR): qNMR is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. By adding a known amount of an internal standard with a known purity to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of the signals from the analyte and the standard in the NMR spectrum.

Theoretical and Computational Studies of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of fluorinated compounds like 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid. nsf.govresearchgate.net These calculations provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and the distribution of electrons.

The molecular structure is characterized by a seven-carbon chain with the last four carbons fully fluorinated, terminating in a trifluoromethyl group, and a carboxylic acid group at the other end. DFT calculations can predict the optimized geometry of the molecule, revealing the bond lengths and angles. For instance, the C-F bonds are significantly shorter and stronger than C-H bonds, contributing to the chemical stability of the molecule. The electron-withdrawing nature of the fluorine atoms also influences the geometry of the carboxylic acid group.

Electronic properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The large number of fluorine atoms creates a significant dipole moment in the molecule. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. A larger gap generally implies greater stability. Solvation models can also be incorporated into these calculations to understand how the electronic properties are affected by different solvent environments. researchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | ~3-5 |

| HOMO Energy (eV) | ~ -8 to -10 |

| LUMO Energy (eV) | ~ -1 to 0 |

| HOMO-LUMO Gap (eV) | ~ 7-10 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. uantwerpen.be For this compound, MD simulations can provide insights into its behavior in various environments, such as in aqueous solution or at interfaces. These simulations can model the interactions between the acid molecules themselves and with surrounding solvent molecules. mdpi.comrsc.org

In aqueous solution, the carboxylic acid head of the molecule is hydrophilic, while the fluorinated tail is hydrophobic and lipophobic. MD simulations can reveal how these opposing properties lead to self-assembly into structures like micelles. rsc.org The simulations can track the positions of all atoms over time, providing a dynamic picture of how these aggregates form and their stability.

The interactions are governed by a force field, which is a set of parameters that describe the potential energy of the system. For fluorinated molecules, specialized force fields are often required to accurately model the unique properties of the C-F bond and the non-bonding interactions of the fluorine atoms. mdpi.com These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation and the potential of mean force for association.

Table 2: Key Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Between the carboxylic acid groups of different molecules or with water molecules. |

| Dipole-Dipole Interactions | Resulting from the polar nature of the C-F and C=O bonds. |

| Hydrophobic Interactions | The tendency of the fluorinated tails to avoid contact with water. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

Predictive Modeling of Reaction Pathways and Selectivity

Predictive modeling of reaction pathways for per- and polyfluoroalkyl substances (PFAS) is an area of active research. nih.gov For this compound, computational models can be used to predict its degradation pathways under various environmental conditions. These models often use quantum chemical calculations to determine the activation energies for different potential reactions.

One of the key challenges in the degradation of PFAS is the strength of the C-F bond. Theoretical models can help identify the most likely points of initial attack on the molecule, such as the carboxylic acid group or the C-C bonds in the alkyl chain. For instance, DFT calculations have been used to support mechanisms of PFCA degradation that involve the homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group. researchgate.net

Reaction libraries and simulators are being developed to predict the transformation products of PFAS in different environmental and biological systems. nih.gov These tools use generalized reaction schemes based on known chemical transformations of similar compounds. By inputting the structure of this compound, these models can generate a list of potential transformation products and their likely formation pathways.

Table 3: Examples of Predicted Reaction Pathways for PFCAs

| Reaction Type | Predicted Outcome |

|---|---|

| Decarboxylation | Loss of the carboxylic acid group as CO2, forming a perfluoroalkane radical. researchgate.net |

| Hydrolysis | Potential cleavage of bonds under specific pH and temperature conditions. |

| Reductive Defluorination | Stepwise removal of fluorine atoms under reducing conditions. |

Computational Approaches to Perfluoroalkyl Chain Conformation and Dynamics

Computational methods, such as DFT calculations and molecular dynamics simulations, can be used to study the conformational preferences of the perfluoroalkyl chain. nsf.gov Potential energy surface scans can be performed by systematically rotating around the C-C bonds to identify the lowest energy conformations. These studies have shown that the helical structure is a local characteristic within the molecule and is not significantly affected by the presence of a polar head group like a carboxylic acid. nsf.gov

The dynamics of the chain, including the flexibility and the rate of conformational changes, can be investigated using molecular dynamics simulations. These simulations can provide information on how the chain's conformation fluctuates over time and how this is influenced by the surrounding environment. Understanding the chain's conformation and dynamics is important for predicting how the molecule will interact with other molecules and surfaces.

Table 4: Conformational Properties of Perfluoroalkyl Chains

| Property | Description |

|---|---|

| Preferred Conformation | Helical due to steric repulsion of fluorine atoms. nsf.gov |

| Dihedral Angles | Deviate from the typical anti and gauche conformations of alkanes. |

| Chain Flexibility | Generally more rigid than the corresponding alkyl chains. |

Environmental Behavior and Chemical Persistence of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid

Chemical Stability and Degradation Pathways in Environmental Matrices

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid is characterized by a seven-carbon chain where nine hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts significant chemical stability to the molecule, making it resistant to many natural degradation processes.

Research indicates that like other PFAS, 7:3 FTCA is resistant to hydrolysis, photolysis, and microbial degradation under typical environmental conditions. industrialchemicals.gov.au However, it is recognized as an intermediate in the degradation of larger fluorotelomer-based compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH). nih.gov

The degradation of 7:3 FTCA itself is a slow process but can proceed through several proposed pathways. One significant pathway involves the oxidation of 7:3 FTCA to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoic acid. unh.edu Subsequent reactions, including hydroxylation and further oxidation, can lead to the formation of other persistent PFAS. unh.edu Another potential degradation route involves the loss of a fluorine atom to form an unsaturated intermediate, 7:3 fluorotelomer unsaturated carboxylic acid (7:3 FTUCA), which can then undergo further transformation. turi.orgepa.gov

It is important to note that complete mineralization of the perfluorinated chain is extremely difficult to achieve in the environment. Instead, the degradation of 7:3 FTCA often leads to the formation of other stable and persistent perfluorinated compounds.

Persistence in Aquatic and Terrestrial Systems

The chemical stability of this compound directly contributes to its high persistence in both aquatic and terrestrial environments. Once released into the environment, it can remain for extended periods, leading to long-term contamination.

In aquatic systems, its solubility in water allows it to be transported over long distances. It is not readily removed by conventional water treatment processes, and its presence has been detected in various water bodies.

In terrestrial systems, this compound can bind to soil and sediment particles, although its mobility can be influenced by factors such as soil organic matter content and pH. Its persistence in soil can lead to uptake by plants and subsequent entry into the food chain. The biotransformation of precursor compounds in soil can also be a continuous source of 7:3 FTCA. researchgate.net

The table below summarizes key aspects of the environmental persistence of this compound.

| Environmental Compartment | Persistence Characteristics | Key Factors Influencing Fate |

| Aquatic Systems | High persistence due to resistance to hydrolysis and biodegradation. Long-range transport potential. | Water solubility, water flow, and partitioning to sediment. |

| Terrestrial Systems | High persistence in soil and sediment. Potential for bioaccumulation in organisms. | Soil organic carbon content, pH, and microbial activity. |

Transformation Products and Their Chemical Characterization

The environmental transformation of this compound is a critical area of research, as its degradation can lead to the formation of other PFAS of concern. One of the most significant transformation products is perfluorooctanoic acid (PFOA), a well-studied and regulated PFAS. unh.edu

The transformation of 7:3 FTCA to PFOA is a multi-step process. One proposed pathway involves the initial oxidation of 7:3 FTCA, followed by a series of hydroxylation and oxidation reactions. unh.edu Another pathway suggests that 7:3 FTCA can be formed from the degradation of 8:2 FTUCA, which can then be oxidized to PFOA. turi.org

Other potential transformation products include shorter-chain perfluoroalkyl carboxylic acids (PFCAs). nih.gov The identification and characterization of these transformation products are typically performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following table outlines some of the key transformation products of this compound and the analytical methods used for their characterization.

| Transformation Product | Chemical Formula | Method of Characterization |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | LC-MS/MS |

| 7:3 Fluorotelomer unsaturated carboxylic acid (7:3 FTUCA) | C₁₀H₃F₁₅O₂ | LC-MS/MS |

| Shorter-chain PFCAs | e.g., C₇HF₁₃O₂ (PFHpA) | LC-MS/MS |

Role as a Per- and Polyfluoroalkyl Substance (PFAS) in Environmental Chemistry Research

This compound is a significant compound in the field of environmental chemistry research due to its classification as a PFAS. Its study provides valuable insights into the environmental fate and transport of this large and complex group of "forever chemicals." epa.gov

As an intermediate in the degradation of larger fluorotelomer-based products, it serves as a crucial link in understanding the formation of highly persistent terminal PFAS like PFOA. nih.govepa.gov Research on 7:3 FTCA helps to elucidate the complex degradation pathways of PFAS precursors, which are often more abundant in the environment than the terminal PFAS themselves. epa.gov

Furthermore, the detection of 7:3 FTCA in various environmental matrices, including water, soil, and biota, highlights its role as an environmental contaminant. nih.gov Its persistence and potential for long-range transport make it a subject of interest in studies assessing the global distribution of PFAS. epa.gov The study of compounds like 7:3 FTCA is essential for developing a comprehensive understanding of the environmental risks posed by the entire class of PFAS and for informing regulatory decisions. acs.org

Future Research Directions and Emerging Applications of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanoic Acid

Novel Synthetic Applications and Method Development

Future research is anticipated to establish 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid as a versatile building block in organic synthesis. Its distinct structure, featuring a hydrophilic carboxylic acid head and a hydrophobic and lipophobic fluorinated tail, opens up possibilities for the creation of novel molecules with tailored properties.

Esterification and Amidation: A primary area of investigation will likely involve the development of efficient esterification and amidation protocols. Standard methods, such as the Fischer esterification which utilizes an acid catalyst and an excess of alcohol, are applicable. masterorganicchemistry.comkhanacademy.org Similarly, the formation of amides can be achieved through the use of various coupling reagents that activate the carboxylic acid. organic-chemistry.orgluxembourg-bio.com Research will likely focus on optimizing these reactions for this compound to synthesize a range of esters and amides. These derivatives could find use as specialized solvents, lubricants, or as precursors for more complex molecules.

Decarboxylative Reactions: Modern synthetic methods, such as photoredox-catalyzed decarboxylative fluorination, could be adapted to utilize this compound. nih.gov Such reactions would allow for the introduction of the nonafluoroheptyl group into various organic scaffolds, providing a direct route to novel fluorinated compounds.

Multicomponent Reactions: The development of multicomponent reactions involving this compound or its derivatives could lead to the efficient synthesis of complex molecules with potential applications in pharmaceuticals and materials science. nih.gov

Advanced Functional Materials Incorporating this compound

The unique properties endowed by the fluorinated segment of this compound make it a promising candidate for the development of advanced functional materials.

Fluoropolymers: Research is expected to explore the incorporation of this compound or its derivatives as monomers or additives in the synthesis of novel fluoropolymers. researchgate.netgoogle.comrsc.org These polymers could exhibit enhanced thermal stability, chemical resistance, and specific surface properties, making them suitable for high-performance coatings, membranes, and specialty elastomers.

Surface Coatings: The amphiphilic nature of this acid suggests its potential in creating superhydrophobic and repellent coatings. mdpi.com By functionalizing surfaces with this molecule, it may be possible to achieve exceptional water and oil repellency, which is highly desirable for applications such as self-cleaning surfaces, anti-icing coatings, and corrosion-resistant materials.

Liquid Crystals: The introduction of fluorine can significantly influence the properties of liquid crystals, including their dielectric anisotropy and mesophase behavior. researchgate.netrsc.orgbeilstein-journals.orgbiointerfaceresearch.comresearchgate.net Future studies may investigate the synthesis of liquid crystalline materials incorporating the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl moiety to develop new materials for display technologies and optical devices.

Innovations in Analytical Detection and Characterization

The increasing focus on per- and polyfluoroalkyl substances (PFAS) necessitates the development of advanced analytical methods for their detection and characterization. While much of the current focus is on legacy long-chain PFAS, the detection of shorter-chain and partially fluorinated compounds like this compound is a growing area of research.

Electrochemical Sensors and Biosensors: A promising direction for the rapid and on-site detection of fluorinated compounds is the development of electrochemical sensors and biosensors. nih.govrsc.orgnih.govresearchgate.netdigitellinc.comnih.govelsevierpure.comresearchgate.net Research in this area could focus on creating selective recognition elements, such as molecularly imprinted polymers or specific antibodies, that can bind to this compound and generate a detectable signal.

Advanced Spectroscopic Techniques: Innovations in spectroscopic techniques will continue to play a crucial role in the characterization of this compound. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated molecules, providing detailed information about their structure and environment. wikipedia.orgnih.govnih.govillinois.edu Future research may involve the use of advanced NMR techniques to study the interactions of this acid with other molecules and materials.

Below is a table summarizing emerging analytical techniques for PFAS detection, which could be adapted for this compound.

| Analytical Technique | Principle | Potential Application for this compound |

|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties upon analyte binding. | Rapid, portable detection in environmental samples. nih.govnih.gov |

| Biosensors | Utilizes biological recognition elements (e.g., proteins, peptides) for selective detection. | High-specificity detection in complex matrices like surface water. rsc.orgresearchgate.net |

| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the fluorine nucleus to provide structural information. | Detailed characterization and quantification in various samples. nih.govnih.gov |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass spectrometry. | Standard method for accurate quantification in environmental and biological samples. nih.gov |

Theoretical Advancements in Understanding Fluorinated Systems

Computational chemistry provides powerful tools to understand the behavior of fluorinated molecules at a molecular level. Theoretical studies on this compound can provide valuable insights into its properties and interactions, guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netmdpi.com Such studies can predict key parameters like pKa values and help in understanding reaction mechanisms involving this molecule.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as at interfaces or in solution. nih.govrsc.orgchemrxiv.orgosti.govmdpi.com These simulations can provide insights into its aggregation behavior, its interaction with surfaces, and its role as a surfactant.

The following table outlines key physicochemical properties of perfluoroalkyl carboxylic acids (PFCAs) that can be investigated using theoretical methods, with implications for understanding this compound.

| Property | Theoretical Method | Significance |

|---|---|---|

| pKa | DFT, ab initio calculations | Determines the ionization state in different environments, affecting solubility and reactivity. researchgate.net |

| Conformational Analysis | DFT, Molecular Mechanics | Identifies stable conformations which influence physical properties and biological interactions. |

| Interfacial Behavior | Molecular Dynamics (MD) Simulations | Predicts how the molecule orients and aggregates at interfaces, crucial for surfactant and coating applications. rsc.orgosti.gov |

| Degradation Mechanisms | Ab initio MD Simulations | Elucidates pathways for the breakdown of the molecule, important for environmental fate studies. chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid, and how can experimental design address them?

- Methodological Answer : Synthesis requires precise control of fluorination steps due to the compound’s nine fluorine substituents. Optimize reaction conditions (e.g., temperature, catalyst ratios) using factorial design to minimize byproducts like partially fluorinated intermediates . Characterization via -NMR and high-resolution mass spectrometry (HRMS) is critical for confirming purity and structural integrity .

Q. How does the electronic environment of fluorine substituents influence the compound’s acidity compared to non-fluorinated analogs?

- Methodological Answer : The strong electron-withdrawing effect of fluorine increases acidity. Use computational methods (DFT calculations) to model pKa differences and validate experimentally via potentiometric titration in polar aprotic solvents (e.g., DMSO) . Compare results with structurally similar perfluoroalkyl acids (e.g., perfluorooctanoic acid) to contextualize findings .

Q. What analytical techniques are most reliable for detecting trace amounts of this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., -analogs) ensures sensitivity and minimizes matrix effects. Validate methods using EPA guidelines for per- and polyfluoroalkyl substances (PFAS) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s environmental persistence, and how can degradation pathways be experimentally validated?

- Methodological Answer : Investigate oxidative degradation using advanced oxidation processes (AOPs) like UV/persulfate. Monitor fluorine removal via ion chromatography and track intermediates using LC-QTOF-MS. Compare degradation kinetics with shorter-chain PFAS to assess structure-activity relationships .

Q. How does this compound interact with cellular membranes, and what experimental models best capture its bioaccumulation potential?

- Methodological Answer : Use phospholipid bilayer models (e.g., Langmuir trough assays) to measure partitioning coefficients. Combine with in vitro assays (e.g., Caco-2 cell monolayers) to simulate intestinal absorption. Correlate results with in vivo data from zebrafish models to validate bioaccumulation factors .

Q. What contradictions exist in existing data on the compound’s toxicity, and how can they be resolved through experimental redesign?

- Methodological Answer : Discrepancies in EC values may arise from differences in test organisms (e.g., Daphnia magna vs. algae). Standardize protocols using OECD guidelines and include positive controls (e.g., perfluorooctanoic acid). Apply meta-analysis frameworks to reconcile data variability .

Q. How can molecular dynamics simulations predict the compound’s behavior in complex matrices (e.g., soil or blood plasma)?

- Methodological Answer : Parameterize force fields using quantum mechanical data (e.g., partial charges from DFT). Simulate interactions with organic matter (humic acids) or serum albumin to predict binding affinities. Validate with experimental adsorption isotherms or circular dichroism spectroscopy .

Methodological Framework for Future Studies

- Theoretical Linkage : Anchor studies in PFAS toxicodynamics or fluorocarbon chemistry frameworks to ensure relevance to broader environmental/health hypotheses .

- Data Validation : Use tiered approaches (e.g., in silico → in vitro → in vivo) to reduce reliance on single-method findings .

- Collaborative Tools : Leverage open-access databases (e.g., NIST Chemistry WebBook) for spectral comparisons and regulatory alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。